N'-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(2,4-Dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a triazolothiazole-derived ethanediamide compound characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The molecule features:
- A 2-methylphenyl substituent at the 2-position of the triazolothiazole ring.
- An ethyl-linked ethanediamide group at the 6-position of the heterocycle.
- A 2,4-dimethylphenyl group attached to the terminal amide nitrogen.
The ethanediamide moiety may enhance binding affinity through hydrogen bonding, while the methyl substituents on the phenyl rings likely improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-8-9-19(16(3)12-14)25-22(30)21(29)24-11-10-17-13-31-23-26-20(27-28(17)23)18-7-5-4-6-15(18)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYPQNYJWFZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of Triazole Intermediate: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiazole Intermediate: This can be achieved through the reaction of thioamides with α-haloketones or other suitable electrophiles.
Coupling Reaction: The triazole and thiazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () substituents enhance polarity and may improve target binding but reduce solubility .
- Steric Effects : Bulky substituents (e.g., 3-chloro-4-methylphenyl in ) may hinder molecular packing, affecting crystallinity and solubility .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Anti-Inflammatory Potential: Triazolothiazole analogs in exhibit anti-inflammatory activity via COX-2 inhibition . The target compound’s 2,4-dimethylphenyl group may enhance selectivity for inflammatory mediators.
- Antimicrobial Activity : Chlorinated derivatives () show improved potency against Gram-positive bacteria due to enhanced membrane disruption .
- Metabolic Stability : Fluorine () and methyl groups (target compound) likely reduce oxidative metabolism, extending half-life .
Biological Activity
N'-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a triazole and thiazole moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 356.49 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that the thiazole and triazole rings play crucial roles in modulating biological pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways linked to cancer cell proliferation.
- Antioxidant Properties : Preliminary studies indicate that it could exhibit antioxidant activity, which may protect cells from oxidative stress.
- Interaction with Receptors : The compound may bind to specific receptors involved in signal transduction pathways that regulate cellular functions.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Target | Efficacy (IC50) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 10 - 20 µM | |
| Antifungal | Candida albicans | 5 µg/mL | |
| Antioxidant | Cellular oxidative stress | Moderate |
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Anticancer Activity : A study evaluated its antiproliferative effects against several human cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Antifungal Efficacy : In vitro tests demonstrated that the compound exhibits potent antifungal activity against Candida albicans, comparable to established antifungal agents like fluconazole.
- Antioxidant Potential : Research has shown that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting potential applications in diseases characterized by oxidative stress.
Q & A
Basic: What synthetic methodologies are recommended for preparing triazolo[3,2-b][1,3]thiazole derivatives like this compound?
Answer:
The synthesis typically involves multi-step routes, including cyclization and functionalization. For example:
- Step 1: Condensation of thioamide intermediates with chloroacetyl chloride in ethanol to form thiazole precursors .
- Step 2: Cyclization using concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) to construct the triazolo-thiazole core .
- Step 3: Functionalization via nucleophilic substitution or amidation to introduce substituents like the ethanediamide group .
Key parameters include solvent choice (e.g., ethanol for solubility), reaction duration (24–48 hours for cyclization), and temperature control (reflux for condensation). Confirmation of intermediates via TLC and spectroscopic methods (IR, NMR) is critical .
Basic: How is the molecular structure of this compound validated in academic research?
Answer:
Structural validation employs:
- X-ray crystallography: Resolves bond lengths and angles, particularly for the triazolo-thiazole core and substituent conformations .
- Spectroscopic analysis:
- ¹H/¹³C NMR: Confirms proton environments (e.g., methylphenyl groups at δ ~2.3 ppm) and carbon backbone .
- IR spectroscopy: Identifies amide C=O stretches (~1640–1680 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Mass spectrometry (MS): Validates molecular weight via molecular ion peaks (e.g., [M+H]+ in FAB-MS) .
Advanced: How can reaction conditions be optimized to improve synthetic yield for such heterocyclic systems?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of factors (e.g., temperature, solvent ratio, catalyst loading) using factorial designs to identify interactions .
- Bayesian optimization: Machine learning models predict optimal conditions (e.g., solvent polarity, stoichiometry) from sparse datasets, reducing trial-and-error .
- Flow chemistry: Enhances reproducibility and heat transfer for exothermic steps (e.g., cyclization), improving yield by 10–15% compared to batch methods .
Advanced: How do researchers resolve contradictions in biological activity data between this compound and its analogs?
Answer:
Contradictions are addressed via:
- Structure-Activity Relationship (SAR) studies: Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) on target binding using molecular docking .
- Metabolic stability assays: Evaluate lipophilicity (logP) and metabolic clearance (e.g., CYP450 inhibition) to explain discrepancies in in vivo efficacy .
- Crystallographic data: Correlate target protein binding modes (e.g., hydrophobic pockets) with substituent bulk/electronic profiles .
Advanced: What computational tools are effective in predicting the reactivity of triazolo-thiazole derivatives?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites in the triazolo-thiazole ring .
- Molecular Dynamics (MD) simulations: Model solvation effects and conformational flexibility during reactions (e.g., amide bond formation) .
- AI-driven platforms (e.g., COMSOL): Simulate reaction kinetics and optimize parameters like activation energy and transition states .
Advanced: How do researchers design comparative studies to evaluate this compound against structurally similar analogs?
Answer:
Comparative frameworks include:
- Functional group substitution: Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 2-methylphenyl) and assess bioactivity trends .
- Pharmacokinetic profiling: Compare bioavailability (Cₘₐₓ, t₁/₂) and tissue distribution in rodent models .
- Thermodynamic solubility assays: Measure solubility in PBS and simulated biological fluids to correlate structural features (e.g., trifluoromethyl groups) with formulation challenges .
Advanced: What analytical methods are used to characterize intermediate instability during synthesis?
Answer:
- Real-time monitoring: Use in situ FTIR or Raman spectroscopy to detect unstable intermediates (e.g., thioamide tautomers) .
- Low-temperature NMR: Trap transient species (e.g., reactive carbocations) at –40°C for structural elucidation .
- High-resolution mass spectrometry (HRMS): Identify degradation products (e.g., hydrolyzed amides) with ppm-level accuracy .
Advanced: How can researchers validate the proposed reaction mechanism for triazolo-thiazole formation?
Answer:
- Isotopic labeling: Use ¹⁵N-labeled reagents to trace nitrogen incorporation into the triazole ring .
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling: Simulate transition states (e.g., cyclization via SN2 or radical pathways) to confirm energetically favorable mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
